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Compound of Interest

Compound Name: 3-Fluoro-5-methylphenol

Cat. No.: B1307441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical

properties of 3-Fluoro-5-methylphenol (CAS No: 216976-31-7), a fluorinated aromatic

compound with potential applications in organic synthesis, medicinal chemistry, and materials

science. This document summarizes its known quantitative data, outlines a plausible

experimental protocol for its synthesis, and discusses its predicted spectroscopic

characteristics. Due to the limited availability of public domain experimental data, some

information presented herein is based on established chemical principles and data from

analogous structures.

Chemical Structure and Properties
3-Fluoro-5-methylphenol, also known as 5-fluoro-m-cresol, is a disubstituted phenol with the

chemical formula C₇H₇FO.[1][2] The structure consists of a benzene ring substituted with a

hydroxyl group, a fluorine atom, and a methyl group at positions 1, 3, and 5, respectively.

Quantitative Data Summary
The following table summarizes the key physicochemical properties of 3-Fluoro-5-
methylphenol.
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Property Value Source(s)

CAS Number 216976-31-7 [1][2]

Molecular Formula C₇H₇FO [1][2]

Molecular Weight 126.13 g/mol [2]

Appearance

Reported as both a liquid and

a solid (white crystals or

granules)

[1][3]

Boiling Point 199.8 °C at 760 mmHg [1]

Melting Point Approximately 46-48 °C [3]

Density 1.164 g/cm³ (predicted) ChemBK

Flash Point 88.2 °C [1]

Solubility
Low solubility in water; good

solubility in organic solvents.[3]
[3]

Safety Information
3-Fluoro-5-methylphenol is classified as a hazardous substance.[1] Appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard GHS Pictogram Hazard Statement

Corrosive GHS05
H314: Causes severe skin

burns and eye damage.[1]

Harmful GHS07 H302: Harmful if swallowed.[1]

Serious Eye Damage GHS05
H318: Causes serious eye

damage.[1]
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While a specific, peer-reviewed experimental protocol for the synthesis of 3-Fluoro-5-
methylphenol is not readily available in the public literature, a plausible and established

method is the diazotization of 3-fluoro-5-methylaniline, followed by hydrolysis of the resulting

diazonium salt. This method is analogous to the industrial production of other phenols.

Proposed Experimental Protocol: Diazotization-
Hydrolysis of 3-fluoro-5-methylaniline
Materials:

3-fluoro-5-methylaniline

Concentrated sulfuric acid (98%)

Sodium nitrite

Copper (II) sulfate (catalyst)

Deionized water

Diethyl ether or other suitable organic solvent for extraction

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for synthesis and distillation

Procedure:

Diazotization:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, carefully add a stoichiometric excess of concentrated sulfuric

acid.

Cool the acid in an ice-salt bath to below 5 °C.

Slowly add 3-fluoro-5-methylaniline to the cold sulfuric acid with continuous stirring,

maintaining the temperature below 5 °C.
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Prepare a concentrated aqueous solution of sodium nitrite.

Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture. The

temperature must be strictly controlled and kept below 5 °C to prevent the decomposition

of the diazonium salt. The addition is complete when a slight excess of nitrous acid is

detected (e.g., with starch-iodide paper).

Hydrolysis:

In a separate reaction vessel equipped for heating and distillation, prepare an aqueous

solution of copper (II) sulfate.

Heat the copper sulfate solution to boiling.

Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate

solution. The diazonium salt will hydrolyze to form 3-Fluoro-5-methylphenol, evolving

nitrogen gas. The rate of addition should be controlled to manage the effervescence.

The crude 3-Fluoro-5-methylphenol will steam distill with the water. Collect the distillate.

Work-up and Purification:

The collected distillate will be a two-phase mixture. Separate the organic layer.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover

any dissolved product.

Combine all organic fractions and wash with a saturated sodium bicarbonate solution to

remove any acidic impurities, followed by a wash with brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Filter to remove the drying agent and remove the solvent under reduced pressure using a

rotary evaporator.

The crude product can be further purified by vacuum distillation or recrystallization.
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Starting Material

Step 1: Diazotization

Step 2: Hydrolysis

3-Fluoro-5-methylaniline

1. H₂SO₄, < 5 °C
2. NaNO₂, < 5 °C

3-Fluoro-5-methylbenzenediazonium salt

H₂O, CuSO₄ (cat.), Δ

3-Fluoro-5-methylphenol

Click to download full resolution via product page

Proposed synthesis workflow for 3-Fluoro-5-methylphenol.

Predicted Spectroscopic Data
As of the date of this publication, experimental spectroscopic data for 3-Fluoro-5-
methylphenol is not widely available. The following are predicted spectroscopic characteristics

based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Fluoro-5-methylphenol in a deuterated solvent like CDCl₃ is

expected to show the following signals:
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Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the

fluorine substitution, these protons will exhibit coupling with the ¹⁹F nucleus, resulting in

doublets or doublet of doublets.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on

concentration and temperature.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show seven distinct signals:

Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 100-165 ppm). The carbons

directly bonded to fluorine (C-F) and the adjacent carbons will show characteristic coupling

constants (J-coupling). The carbon bearing the fluorine (C3) will appear as a doublet with a

large coupling constant.

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit the following characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry
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In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z

= 126. Common fragmentation patterns for phenols include the loss of CO (m/z = 98) and

potentially the loss of a methyl radical (m/z = 111).

Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 3-Fluoro-5-methylphenol,
halogenated phenols, in general, are known to exhibit a range of biological effects, including

antimicrobial and anticancer activities. The introduction of a fluorine atom can significantly alter

the pharmacokinetic and pharmacodynamic properties of a molecule by increasing its

metabolic stability and binding affinity to target proteins.

It is plausible that 3-Fluoro-5-methylphenol could interact with various cellular signaling

pathways, a common characteristic of phenolic compounds. Potential pathways of interest for

future research could include:

MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival.

PI3K/Akt Pathway: A crucial pathway in regulating cell growth and apoptosis.

NF-κB Pathway: A key regulator of inflammatory responses.

Further research is required to elucidate any specific biological activities and mechanisms of

action for 3-Fluoro-5-methylphenol.
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Compound of Interest

Potential Target Signaling Pathways

Potential Biological Outcomes

3-Fluoro-5-methylphenol

MAPK/ERK PathwayMay Interact With
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NF-κB Pathway
May Interact With

Antimicrobial Activity

Anticancer Activity

Anti-inflammatory Activity
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Hypothesized biological interactions of 3-Fluoro-5-methylphenol.

Conclusion
3-Fluoro-5-methylphenol is a halogenated phenol with well-defined physical properties. While

detailed experimental data on its synthesis and spectroscopic characterization are limited in the

public domain, established chemical principles allow for the prediction of its properties and the

development of a plausible synthetic route. Its structure suggests potential for interesting

biological activity, warranting further investigation by researchers in drug discovery and related

fields. This guide serves as a foundational resource to stimulate and support future research on

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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